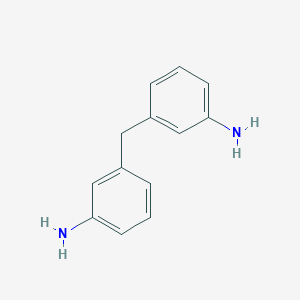

3,3'-Diaminodiphenylmethane

描述

Historical Context and Evolution of Research on Aromatic Diamines

The study of aromatic diamines has been a cornerstone of organic chemistry, with their applications spanning from dyes to high-performance polymers. evonik.comtaylorandfrancis.com The development of synthetic methodologies and the understanding of their structure-property relationships have evolved considerably over time.

Early Discoveries and Fundamental Concepts of Diaminodiphenylmethane Isomers

Diaminodiphenylmethanes exist as several structural isomers, with the position of the amino groups on the phenyl rings determining their distinct chemical and physical properties. The most common isomers are 4,4'-diaminodiphenylmethane (4,4'-MDA), 2,4'-diaminodiphenylmethane (2,4'-MDA), and 3,3'-diaminodiphenylmethane (3,3'-MDA). chemicalbook.comatamanchemicals.comwikipedia.org Early research focused on the synthesis of these isomers, typically through the condensation reaction of aniline (B41778) with formaldehyde (B43269) in the presence of an acid catalyst. wikipedia.orgrsc.org The initial synthetic routes often produced a mixture of these isomers, necessitating the development of purification techniques to isolate the desired compound. google.com

Paradigmatic Shifts in the Understanding and Utilization of this compound

Initially, the focus of diaminodiphenylmethane research was heavily skewed towards the 4,4'-isomer due to its widespread use in the production of polyurethanes. wikipedia.org However, a paradigm shift occurred as researchers began to explore the unique properties imparted by the meta-substitution pattern of this compound. This shift was driven by the demand for new materials with specific characteristics, such as improved solubility, lower melting points, and different reactivity profiles in polymerization reactions. The distinct spatial arrangement of the amino groups in the 3,3'-isomer was found to influence the architecture and properties of the resulting polymers, opening up new avenues for its application. taylorandfrancis.com

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound has established itself as a crucial building block in both fundamental organic synthesis and applied materials science. ontosight.ai

Role as a Precursor and Intermediate in Complex Organic Synthesis

This compound serves as a valuable precursor in the synthesis of a variety of complex organic molecules. Its two primary amine functionalities allow for a range of chemical transformations, making it a versatile intermediate. chemicalbook.com For instance, it can be used to synthesize heterocyclic compounds and other customized molecules for various research applications. wikipedia.org The synthesis of this compound itself can be achieved through methods such as the reduction of 1-nitro-3-[(3-nitrophenyl)methyl]benzene. chemicalbook.com Another documented synthesis involves the hydrogenation of 3,3'-dinitro-4-chlorobenzophenone followed by neutralization to yield the final product. prepchem.com

Contribution to Polymer Chemistry and Advanced Materials Science

The most significant contribution of this compound lies in the field of polymer chemistry. ontosight.aitcichemicals.com It is a key monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides. ontosight.aitaylorandfrancis.com The non-linear, kinked structure of the 3,3'-isomer, in contrast to the linear 4,4'-isomer, disrupts the packing of polymer chains. This structural feature often leads to polymers with enhanced solubility, lower glass transition temperatures, and improved processability, without significantly compromising their thermal stability. rsc.orgshowa-america.com

Polyimides derived from this compound are synthesized through a two-step process. First, the diamine reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edumdpi.com This precursor is then chemically or thermally cyclized to form the final polyimide. vt.edumdpi.com These polyimides find applications in areas requiring high thermal resistance and specific mechanical properties. nih.gov

Structural Distinctions and Isomeric Relationships within Diaminodiphenylmethanes

The isomers of diaminodiphenylmethane—2,2'-, 2,4'-, 3,3'-, and 4,4'-diaminodiphenylmethane—share the same molecular formula (C13H14N2) and molecular weight (198.26 g/mol ) but differ in the substitution pattern of the amino groups on the aromatic rings. chemicalbook.comnist.govnih.gov This variation in structure leads to significant differences in their physical and chemical properties.

| Property | This compound | 4,4'-Diaminodiphenylmethane |

| Synonyms | 3,3'-Methylenedianiline, 3,3'-MDA | 4,4'-Methylenedianiline (B154101), MDA |

| CAS Number | 19471-12-6 | 101-77-9 |

| Molecular Formula | C13H14N2 | C13H14N2 |

| Molecular Weight | 198.26 g/mol | 198.26 g/mol |

| Appearance | White to pale yellow solid | Colorless to pale yellow/brown solid |

| Melting Point | 81-84 °C | 92.5 °C |

| Boiling Point | 192-195 °C (at 2 Torr) | 398 °C |

Data sourced from multiple references. chemicalbook.comatamanchemicals.comwikipedia.org

The meta-position of the amino groups in this compound results in a less symmetrical and more bent molecular structure compared to the linear and highly symmetric 4,4'-isomer. ebi.ac.uk This has profound implications for the properties of polymers derived from these isomers. For example, the reduced symmetry of the 3,3'-isomer generally leads to lower crystallinity and better solubility in organic solvents. rsc.org

Comparative Analysis of 3,3'- and 4,4'-Diaminodiphenylmethane Structures

The 4,4'-isomer possesses a higher degree of symmetry, with a more linear and rigid structure. In contrast, the meta-substitution in 3,3'-DDM results in a less symmetrical, bent, and more flexible molecular architecture. This kinked structure in 3,3'-DDM can disrupt the packing of polymer chains, leading to different physical and mechanical properties in the final polymer products.

| Structural Feature | This compound (3,3'-DDM) | 4,4'-Diaminodiphenylmethane (4,4'-DDM) |

| Amine Group Position | meta (3,3') | para (4,4') |

| Molecular Symmetry | Lower, Asymmetric | Higher, C2v Symmetry |

| Molecular Shape | Bent, Kinked | More Linear, Rod-like |

| Flexibility | More Flexible | More Rigid |

Interactive Data Table: Structural Comparison

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 3,3'-DDM | 3,3'-Methylenedianiline | 19471-12-6 | C13H14N2 | 198.27 | 81-84 chemicalbook.comtcichemicals.com |

| 4,4'-DDM | 4,4'-Methylenedianiline | 101-77-9 | C13H14N2 | 198.26 | 88-92 sigmaaldrich.com |

Impact of Amine Group Substitution Pattern on Reactivity and Application Potential

The position of the amine groups directly influences the reactivity of the diamine monomers in polymerization reactions, such as those used to produce polyimides and epoxy resins. usm.edu The electron-donating amino groups in the para position of 4,4'-DDM enhance the nucleophilicity of the amine, making it more reactive than the meta-substituted 3,3'-DDM. The steric hindrance around the amine groups in the meta-position can also play a role in reducing its reaction rate.

This difference in reactivity has significant implications for the synthesis and properties of polymers. For instance, polyimides derived from 4,4'-DDM tend to have higher thermal stability and better mechanical properties due to the rigid and linear nature of the monomer, which promotes strong intermolecular interactions and chain packing. vt.edu However, these same characteristics can also lead to poor solubility, making them difficult to process.

Conversely, the kinked structure of 3,3'-DDM disrupts the regularity of the polymer backbone, leading to polymers with lower melting points, increased solubility in organic solvents, and often, improved processability. vt.edu This makes 3,3'-DDM a valuable monomer for producing more soluble and processable high-performance polymers. For example, polyimides based on 3,3'-DDM may exhibit lower glass transition temperatures but better optical transparency. mdpi.com

The choice between 3,3'-DDM and 4,4'-DDM, therefore, allows for the fine-tuning of polymer properties to suit specific applications. While 4,4'-DDM is a primary component in the production of polyurethane foams and high-strength epoxy resins, atamanchemicals.com 3,3'-DDM is being explored for applications where enhanced solubility and processability are critical, such as in advanced coatings, adhesives, and specialty polymer films. chemicalbook.comfishersci.com

Interactive Data Table: Reactivity and Application Comparison

| Property | This compound (3,3'-DDM) | 4,4'-Diaminodiphenylmethane (4,4'-DDM) |

| Reactivity | Lower | Higher |

| Resulting Polymer Structure | Amorphous, Less Ordered | Semi-crystalline, Highly Ordered |

| Polymer Solubility | Generally Higher | Generally Lower |

| Thermal Stability of Polymer | Generally Lower | Generally Higher |

| Primary Applications | Soluble polyimides, specialty polymers | Polyurethane foams, epoxy resins, high-performance polymers atamanchemicals.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[(3-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOFBUUFHALZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173110 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19471-12-6 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 3,3 Diaminodiphenylmethane

Catalytic Synthesis Routes and Mechanistic Investigations

Catalysis is central to the synthesis of 3,3'-DDM, with both homogeneous and heterogeneous systems being employed. The choice of catalyst and reaction conditions dictates the efficiency of the synthesis and the distribution of isomeric products.

The conventional and most established method for producing diaminodiphenylmethanes involves the condensation of an aromatic amine, typically aniline (B41778), with formaldehyde (B43269) in the presence of a strong acid catalyst, such as hydrochloric acid. rsc.org This process yields a mixture of isomers, including 3,3'-DDM, alongside other isomers and higher molecular weight oligomers known as polymethylene polyanilines (PMPA). rsc.org

The reaction mechanism is a multi-step process initiated by the reaction between a primary amine and an aldehyde to form a Schiff base. unsri.ac.id In this synthesis, the aromatic amine and formaldehyde first form an aminomethanol (B12090428) derivative. Under acidic conditions, this intermediate dehydrates to generate a highly reactive electrophilic species known as a Schiff base or imine cation. nih.gov This cation then undergoes an electrophilic aromatic substitution reaction with a second aromatic amine molecule. This attack occurs at the electron-rich ortho and para positions of the aniline ring, leading to the formation of aminobenzylamine intermediates, which subsequently rearrange to form the final diaminodiphenylmethane products. The formation of the azomethine group (-C=N-) is a key characteristic of this intermediate. unsri.ac.idresearchgate.net

The acidic environment is a critical factor influencing both the speed and the outcome of the condensation reaction. nih.gov Strong inorganic acids like HCl have historically been used to catalyze the homogeneous synthesis of diaminodiphenylmethanes. rsc.org The concentration of the acid catalyst directly impacts the reaction rate; higher acidity generally accelerates the condensation. However, excessively acidic conditions can also promote the formation of undesirable higher oligomers. The molar ratio of the reactants, specifically the aromatic amine to formaldehyde, is another crucial parameter. A higher ratio of amine to formaldehyde is typically used to favor the formation of the diamine product over polymeric side products. Reaction temperature also plays a significant role in determining the isomeric distribution, with higher temperatures often favoring the thermodynamically stable 4,4'-isomer.

To address the drawbacks of homogeneous catalysis, such as equipment corrosion, difficult catalyst separation, and generation of polluted aqueous waste, research has focused on solid acid catalysts. rsc.org Heterogeneous catalysts offer advantages like easier separation from the product mixture, potential for regeneration and reuse, and a more environmentally friendly process. rsc.orgnih.gov

Zeolites, which are microporous crystalline aluminosilicates, have emerged as promising heterogeneous catalysts for this reaction. rsc.orgyoutube.com Their well-defined cage-like structures and inherent acidity make them effective and shape-selective catalysts. nih.govyoutube.com The catalytic properties of zeolites are governed by their pore size, structure, and the nature and strength of their acid sites. Different types of zeolites, including HY, H-Beta (Hβ), and HZSM-5, have been investigated for the condensation of aniline with formaldehyde. rsc.org

The performance of zeolite catalysts in the synthesis of diaminodiphenylmethane is highly dependent on their specific structural and acidic properties. The pore size of the zeolite, in particular, has a significant effect on the selectivity of the reaction. researchgate.net

Studies comparing different zeolites have shown that large-pore zeolites like HY and Hβ tend to be more active in the condensation of aniline and formaldehyde. Their larger pore systems can accommodate the reactant and product molecules more easily. In contrast, medium-pore zeolites like HZSM-5 may exhibit lower activity due to diffusion limitations of the bulkier molecules within their smaller pore channels. researchgate.net The strong acid sites within the zeolite framework are considered crucial for the catalytic activity. researchgate.net

For instance, a comparative study on the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (B114726) (a derivative of DDM) using various zeolites highlighted these differences. The catalytic activities of HY, Hβ, and HZSM-5 were pre-screened, with the HY zeolite showing promising results that warranted further investigation into the effects of its Si/Al ratio and reaction conditions. rsc.org

Below is a representative data table illustrating the typical performance of different zeolite catalysts in the condensation of aniline, which is the parent reaction for DDM synthesis.

| Catalyst Type | Pore Size | Key Structural Feature | Typical Aniline Conversion | Notes on Selectivity |

| HY | Large (7.4 Å) | Faujasite (FAU) framework, 3D pore system | High | Active for DDM formation, but may produce a mixture of isomers and oligomers. rsc.org |

| Hβ (H-Beta) | Large (6.6 x 6.7 Å, 5.6 x 5.6 Å) | Intersecting 12-ring channels, 3D pore system | High | Generally shows high activity. The 3D pore structure is beneficial for the reaction. rsc.org |

| HZSM-5 | Medium (5.1 x 5.5 Å, 5.3 x 5.6 Å) | MFI framework, 3D intersecting channels | Moderate to High | Shape selectivity can influence product distribution, potentially limiting the formation of larger oligomers. rsc.org |

Heterogeneous Catalysis in 3,3'-Diaminodiphenylmethane Synthesis.

Application of Zeolites (e.g., HY, Hβ, HZSM-5) as Catalysts.

Role of Brønsted Acid Sites in Zeolite-Catalyzed Reactions

The synthesis of diaminodiphenylmethanes, including 3,3'-DADPM, through the condensation of anilines with formaldehyde can be effectively catalyzed by solid acids like zeolites, offering a greener alternative to traditional mineral acids such as HCl. rsc.orgrsc.orgnih.gov The catalytic activity of zeolites in these reactions is intrinsically linked to their acidic properties, particularly the presence of Brønsted acid sites. rsc.orgresearchgate.netmdpi.com These sites, which are essentially protons associated with the zeolite framework, are crucial for catalyzing the multistep reaction that involves the formation and transformation of several isomeric intermediates. rsc.org

Interpretation of Reaction Mechanisms over Solid Acid Catalysts

The use of solid acid catalysts, particularly zeolites, in the synthesis of diaminodiphenylmethanes provides a more sustainable and efficient alternative to conventional methods that rely on corrosive mineral acids like HCl. rsc.orgrsc.orgnih.gov This approach eliminates the need for neutralization steps and reduces the generation of contaminated aqueous waste. rsc.org

Formation and Transformation of Isomeric Intermediates

The reaction mechanism for the synthesis of diaminodiphenylmethanes over solid acid catalysts is a complex, multi-step process involving the formation and subsequent transformation of several isomeric intermediates. rsc.org The process is catalyzed by the Brønsted acid sites present on the zeolite surface. rsc.org

The initial step involves the reaction of an aniline with formaldehyde. rsc.org A proposed mechanism for the related synthesis of 4,4'-methylenedianiline (B154101) (4,4'-MDA) suggests the formation of N-hydroxymethyl aniline, which in an acidic medium, rapidly loses water to form N-methylidene anilinium. mdpi.com This intermediate then reacts with another aniline molecule to produce N-(p-aminobenzyl)aniline (PABA). mdpi.com PABA subsequently undergoes rearrangement to form the final diaminodiphenylmethane product. mdpi.com Quantum chemical studies have further elucidated this pathway, indicating a series of eight elementary reaction steps starting from a pre-reactive complex of a protonated aniline dimer and formaldehyde. mdpi.com The formation of various isomers is a key aspect of this process, with studies showing that the addition of aniline in the ortho position can be competitive with para addition from both kinetic and thermodynamic standpoints. mdpi.com

Deactivation Mechanisms: Deposition of Basic Intermediates and Polymeric By-products

A significant challenge in the industrial application of solid acid catalysts is their deactivation over time. acs.org In the synthesis of diaminodiphenylmethanes, this deactivation is primarily caused by the deposition and accumulation of basic intermediates and polymeric by-products within the catalyst's pores. rsc.org These deposits, often referred to as "coke," can block access to the active acid sites, leading to a decline in catalytic activity and selectivity. rsc.orgehu.esabb.com

The formation of these deactivating species is influenced by reaction conditions. Under severe conditions, the catalytic performance can deteriorate significantly due to the buildup of trimeric or polymeric by-products in the pore channels of the zeolite. rsc.org The nature of the coke can range from "soft coke," which consists of oligomers confined within the catalyst matrix, to more refractory "hard coke." ehu.esehu.es The composition of the coke can also evolve during the reaction, potentially becoming more aromatic and difficult to remove. dicp.ac.cn

Catalyst Regeneration Strategies and Recovery of Activity

To maintain the economic viability and sustainability of processes utilizing solid acid catalysts, effective regeneration strategies are crucial. mdpi.com Regeneration aims to remove the deposited coke and restore the catalyst's activity. dicp.ac.cnmdpi.com

The most common method for regenerating coked catalysts is through controlled oxidation, typically by burning off the carbonaceous deposits in the presence of air or oxygen. dicp.ac.cnmdpi.com This process needs to be carefully managed to avoid damaging the catalyst structure through excessive heat, which can lead to issues like dealumination and sintering of metal components if present. dicp.ac.cn Temperature-programmed oxidation (TPO) is a technique used to study and optimize the combustion of coke. ehu.es

Other regeneration techniques include:

Solvent Extraction: This method can be used to remove "soft coke" at lower temperatures. ehu.esdicp.ac.cn

Ozone Treatment: Using ozone (O3) allows for coke removal at lower temperatures compared to air oxidation, minimizing thermal damage to the catalyst. dicp.ac.cn

Gasification: This involves reacting the coke with agents like carbon dioxide or water vapor. mdpi.com

Hydrogenation: This method can also be employed to remove coke deposits. mdpi.com

Successful regeneration can fully recover the catalytic activity, allowing for the reuse of the catalyst over multiple cycles. rsc.orgehu.es For instance, studies have shown that the activity of HY zeolites used in MOCA synthesis could be well recovered after burning off the deposited by-products. rsc.org

Industrial Production Methods and Process Optimization

The industrial production of diaminodiphenylmethanes has traditionally relied on the use of strong mineral acids like hydrochloric acid (HCl). rsc.orggoogle.com However, this method is associated with significant environmental and operational challenges, including high toxicity, equipment corrosion, difficulties in product separation, and the disposal of large quantities of contaminated water. rsc.org To address these issues, there is a strong academic and industrial push to develop greener and more eco-friendly technologies. rsc.org

Utilization of Solid Acid Catalysts for Enhanced Reaction Rate and Selectivity

A promising approach to a more sustainable production of diaminodiphenylmethanes is the replacement of mineral acids with solid acid catalysts, such as zeolites. rsc.orgrsc.orgnih.gov This heterogeneous catalysis approach offers several advantages, including:

Facile Separation: The solid catalyst can be easily separated from the liquid product mixture, simplifying the downstream processing. rsc.org

Elimination of Neutralization: The need for a neutralization step with a base like NaOH is eliminated, which in turn prevents the formation of large volumes of salt-contaminated wastewater. rsc.org

Catalyst Reusability: Solid acid catalysts can be regenerated and reused, improving the process economics and reducing waste. rsc.org

Research has shown that various types of zeolites, such as HY, Hβ, and HZSM-5, are effective catalysts for the condensation of anilines with formaldehyde. rsc.orgresearchgate.netresearchgate.net The catalytic performance, in terms of both reaction rate and selectivity towards the desired isomer, is highly dependent on the catalyst's properties, including its structure, surface area, pore volume, and the strength and density of its acid sites. rsc.orgresearchgate.net For example, delaminated zeolite catalysts have been reported to offer higher activity and longer catalyst life compared to conventional zeolites. rsc.orgnih.gov

Process optimization is key to maximizing the yield and selectivity of the desired diaminodiphenylmethane isomer. This involves carefully controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of a related compound, 3,3'-dimethyl-4,4'-diaminodiphenylmethane (MDT), a two-step reaction with optimized temperatures and times resulted in a high product yield. researchgate.net Similarly, for the synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA), the reaction temperature was found to have a significant impact on both the conversion of formaldehyde and the selectivity to the main product. rsc.org

Below is a table summarizing the catalytic performance of different zeolites in the synthesis of methylenedianiline (MDA), a related diaminodiphenylmethane.

| Catalyst | Si/Al Ratio | Aniline/Formaldehyde Ratio | Catalyst/Formaldehyde Ratio | Temperature (°C) | MDA Yield (%) | 4,4'-MDA Selectivity (%) |

| Y-zeolite | 2.4 | 10 | 10 | 120 | 35 | 80 |

| β-zeolite | 13.6 | 10 | 10 | 120 | 65 | 70 |

| ZSM-5 | 25 | 10 | 10 | 120 | 20 | 60 |

This table is based on data for a related compound and is for illustrative purposes. researchgate.net

Optimization of Temperature and Pressure Conditions

The temperature and pressure at which the synthesis of diaminodiphenylmethanes is conducted are pivotal in determining the reaction's kinetics and selectivity. For instance, in the synthesis of the related compound 3,3′-dichloro-4,4′-diaminodiphenylmethane (MOCA) through the condensation of o-chloroaniline with formaldehyde over an HY zeolite catalyst, the influence of temperature is particularly pronounced. Research indicates that as the temperature increases from 393 K to 443 K, the conversion of formaldehyde rises steadily from 67.4% to 92.3%. google.com Concurrently, the selectivity for the desired MOCA product dramatically improves, peaking at 77.7% at 443 K. google.com However, further increasing the temperature beyond this optimal point leads to a decline in selectivity, likely due to the formation of undesirable trimeric or polymeric by-products. google.com

The reaction is typically conducted under a moderate pressure of 0.5 MPa. google.com While the primary focus of optimization has been on temperature, maintaining a controlled pressure ensures the containment of reactants and influences the reaction equilibrium.

Effect of Temperature on MOCA Synthesis

| Temperature (K) | Formaldehyde Conversion (%) | MOCA Selectivity (%) |

|---|---|---|

| 393 | 67.4 | 39.0 |

| 443 | 92.3 | 77.7 |

| 473 | ~92.3 | Decreased |

| 493 | Not specified | 63.3 |

This table presents data on the synthesis of 3,3′-dichloro-4,4′-diaminodiphenylmethane (MOCA), a structurally related analogue of this compound. The data illustrates the impact of temperature on reactant conversion and product selectivity. google.com

Strategies for Recycling Unreacted Starting Materials

In industrial chemical processes, the efficient use of raw materials is paramount for both economic and environmental reasons. Strategies for recycling unreacted starting materials are therefore integral to the synthesis of diaminodiphenylmethanes.

One approach involves the recovery of unreacted formaldehyde. In processes involving the reaction of an aniline with formaldehyde, continuous distillation can be employed to remove the water of reaction. The resulting condensate, which contains water, solvent, unreacted formaldehyde, and alcohol, can be collected. This condensate naturally separates into aqueous and organic phases. The organic phase can be reused to dissolve more paraformaldehyde for a subsequent reaction cycle. google.com

In the context of aniline-formaldehyde condensates, post-reaction treatments are used to handle unreacted precursors. One method involves a high-temperature curing step in a vacuum oven, which serves to eliminate any residual unreacted aniline and formaldehyde. ulster.ac.uk Another straightforward strategy is to wash the collected condensate product with copious amounts of distilled water, which helps to remove excess unreacted starting materials and by-products. ulster.ac.uk

Advanced Synthetic Approaches and Derivatization

The field of synthetic chemistry is continually evolving, with ongoing research focused on developing novel pathways that offer improved yields, higher purity, and greater versatility in producing compounds like this compound and its derivatives.

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the tuning of its chemical and physical properties for specific applications. A notable example is the synthesis of 3,3′-dimethyl-4,4′-diaminodiphenylmethane. This process typically involves the reaction of o-toluidine (B26562) with hydrochloric acid to form the corresponding salt. This is followed by a condensation reaction with a condensing agent like paraformaldehyde in the presence of a catalyst. The reaction mixture is then neutralized with a base to precipitate the crude product, which is subsequently purified by recrystallization to achieve high purity (over 99%). ulster.ac.uk

Another important functionalized derivative is 3,3′-dichloro-4,4′-diaminodiphenylmethane (MOCA). Its synthesis is achieved through the condensation of o-chloroaniline and formaldehyde over solid acid catalysts, such as HY zeolites. google.com This heterogeneous catalysis approach is considered a greener alternative to traditional methods that use strong inorganic acids like HCl. google.com The process involves the formation of several intermediates, with the reaction conditions, particularly temperature, being fine-tuned to maximize the yield of the desired dichlorinated diamine. google.com

Exploration of Novel Reaction Pathways for Enhanced Yield and Purity

A novel and industrially advantageous process for preparing this compound involves the catalytic reduction and dechlorination of a dinitrobenzophenone compound. google.com This method starts with a dinitrochlorobenzophenone derivative, which is subjected to catalytic hydrogenation. This single-step process simultaneously reduces the nitro groups to amino groups, converts the carbonyl group into a methylene (B1212753) group, and removes the chlorine atoms. google.com This pathway is advantageous as it avoids the costs and efforts associated with waste disposal from conventional condensation reactions. google.com The reaction is typically carried out in a solvent with a metal catalyst (such as palladium, platinum, or nickel) at temperatures ranging from 20°C to 200°C and pressures from atmospheric to 50 kg/cm ². google.com This method has been reported to produce this compound with a high yield of 82.2%. google.com

Another area of exploration is the use of heterogeneous catalysts, like acidic zeolites, for the condensation reaction. google.com These catalysts offer advantages in terms of separation from the reaction mixture and potential for regeneration and reuse. The development of such catalytic systems is aimed at creating more sustainable and environmentally friendly technologies for the industrial production of this compound and its analogues. google.com

Polymerization and Advanced Materials Applications of 3,3 Diaminodiphenylmethane

Polyurethane and Epoxy Resin Systems

In the realm of thermosetting polymers, aromatic amines are crucial for building robust, three-dimensional networks. While extensive research exists for the 4,4'- isomer, studies on related 3,3'- isomers provide insight into the potential performance of 3,3'-MDA in polyurethane and epoxy systems.

3,3'-Diaminodiphenylmethane functions as a curing agent, or hardener, for epoxy resins. sigmaaldrich.com The amine groups of 3,3'-MDA react with the epoxide groups of the resin, initiating a cross-linking process that transforms the liquid resin into a solid, infusible thermoset. ebrary.net This reaction is fundamental to the formation of materials with high mechanical strength, thermal stability, and chemical resistance. mdpi.comnih.gov The functionality of aromatic amines like 3,3'-MDA is critical in determining the final properties of the cured epoxy system. ebrary.net

The cross-linking of epoxy resins with amine hardeners involves the opening of the epoxy ring by the active hydrogen atoms on the amine groups. Each primary amine group (-NH2) in 3,3'-MDA contains two active hydrogens, allowing it to react with two epoxy groups. This process forms a complex, three-dimensional network. nih.gov The spatial arrangement of the amine groups on the hardener molecule significantly affects the resulting network structure.

Research on isomeric curing agents, such as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), a compound structurally similar to 3,3'-MDA, reveals that the meta-substitution pattern leads to denser molecular chain packing. mdpi.com This denser packing can result in a higher crosslink density compared to systems cured with the para- (4,4'-) isomer. mdpi.comnih.gov The formation of this highly cross-linked structure is responsible for the enhanced thermal and mechanical properties of the final polymer. nih.gov

The isomeric position of the amine groups in the curing agent has a profound impact on the material properties of the final polymer. Studies comparing epoxy resins cured with 3,3'-DDS and 4,4'-DDS demonstrate that the 3,3'- isomer imparts superior mechanical and thermal properties. mdpi.com

For instance, a tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) epoxy resin cured with 3,3'-DDS showed improvements in tensile strength, tensile modulus, and fracture toughness compared to the same resin cured with 4,4'-DDS. mdpi.com The resin cured with the 3,3'-isomer exhibited an 11% higher fracture toughness. mdpi.com This enhancement is attributed to the higher crosslink density and reduced free volume of the epoxy network formed by the meta-substituted diamine. mdpi.comnih.gov

The thermal stability, often measured by the glass transition temperature (Tg), is also influenced by the curing agent's structure. Hybrid systems using a mixture of 3,3'- and 4,4'-DDS have shown the ability to achieve a high Tg, ranging from 241 to 266 °C, demonstrating that the network structure can be tailored to optimize performance. mdpi.comnih.gov

Table 1: Comparison of Mechanical Properties of TGDDM Epoxy Resin Cured with Isomeric Diaminodiphenyl Sulfone (DDS) Curing Agents

| Curing Agent | Tensile Strength (MPa) | Tensile Modulus (MPa) | Fracture Toughness (MPa·m¹/²) |

|---|---|---|---|

| 3,3'-DDS | 88 | 2221 | 0.9 |

| 4,4'-DDS | 80 | 2100 | 0.6 |

Data sourced from studies on 3,3'-diaminodiphenyl sulfone (3,3'-DDS), a structural analog of 3,3'-MDA. mdpi.com

Polybenzoxazine Synthesis and Properties

Polybenzoxazines are a class of high-performance phenolic polymers known for their excellent thermal stability, near-zero curing shrinkage, and low moisture absorption. mdpi.compreprints.org They are synthesized from a phenol (B47542), a primary amine, and formaldehyde (B43269). mdpi.com

The synthesis of benzoxazine (B1645224) monomers involves the reaction of a diamine, such as this compound, with a phenol derivative and formaldehyde. This process results in the formation of a monomer containing oxazine (B8389632) rings, which can then undergo thermal ring-opening polymerization to form a highly cross-linked polybenzoxazine network. mdpi.comresearchgate.net

The synthesis procedure typically involves dissolving the diamine and a phenol derivative in a suitable solvent. mdpi.compreprints.org Formaldehyde (often in the form of paraformaldehyde) is then added, and the reaction mixture is heated for several hours. mdpi.com For example, research on the related compound 3,3'-dichloro-4,4'-diaminodiphenylmethane describes a process where the reagents are dissolved and heated to between 80-90 °C for 8 hours to yield the benzoxazine monomer. mdpi.compreprints.org The resulting monomers are then thermally cured at elevated temperatures (e.g., 180-220 °C) to induce polymerization. mdpi.compreprints.orgresearchgate.net The structure of the aromatic amine is a critical factor, as it influences the polymerization conditions and the final properties, such as fire resistance, of the polybenzoxazine. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4'-Diaminodiphenylmethane |

| 3,3'-diaminodiphenyl sulfone |

| 4,4'-diaminodiphenyl sulfone |

| 3,3'-dichloro-4,4'-diaminodiphenylmethane |

| Formaldehyde |

| Paraformaldehyde |

| Phenol |

Synthesis of Benzoxazine Monomers from this compound.

Influence of Solvent Systems on Product Yield and Oligomer Formation

Research into the synthesis of a related chlorinated analog, 3,3'-dichloro-4,4'-diaminodiphenylmethane, has shown that the reaction medium plays a crucial role in controlling the outcome. A systematic study comparing different solvent systems revealed that a mixture of toluene (B28343) and an alcohol, such as ethanol (B145695) or isopropanol, provides the optimal conditions for the reaction mdpi.comresearchgate.net. This mixed solvent system was found to be more effective at preventing the formation of insoluble, crosslinked side products, thereby leading to a high yield of the main benzoxazine product, often in the range of 90–95% mdpi.comnih.govpreprints.org. While the toluene/ethanol mixture was identified as providing the best conditions, it was also noted that, unlike many other diamine-based benzoxazines, the synthesis is also feasible in pure toluene mdpi.comresearchgate.netnih.gov. The successful synthesis relies on carefully controlled conditions, such as the gradual addition of paraformaldehyde and an optimal reaction temperature of 80–90 °C, to suppress the formation of undesirable bridged compounds mdpi.comnih.gov.

Thermal Curing and Polymerization of this compound-Based Benzoxazines

Benzoxazine monomers derived from this compound are thermosetting resins that can be converted into highly crosslinked polymers through thermal curing. This process involves heating the monomer according to a specific temperature regime, which initiates the polymerization without the release of volatile byproducts—a significant advantage over traditional phenolic resins mdpi.comdoi.org. A typical curing schedule involves a multi-step process with progressively higher temperatures. For instance, a benzoxazine based on 3,3'-dichloro-4,4'-diaminodiphenylmethane is cured by heating for 2 hours at 180 °C, 4 hours at 200 °C, and finally 2 hours at 220 °C mdpi.comresearchgate.netpreprints.orgnih.gov. Before curing, a degassing step at a lower temperature (e.g., 130 °C) is often performed to remove any trapped air or moisture mdpi.compreprints.org. The completion of the curing process is typically confirmed by the absence of the characteristic exothermic peak on a Differential Scanning Calorimetry (DSC) thermogram preprints.org.

Ring-Opening Polymerization Mechanisms

The thermal curing of benzoxazines proceeds through a complex Ring-Opening Polymerization (ROP) mechanism doi.orgscienceopen.com. At elevated temperatures (typically above 180 °C), the six-membered heterocyclic oxazine ring becomes unstable and opens, leading to the formation of a crosslinked polymer network mdpi.compreprints.org. This process is generally understood to be a cationic ring-opening polymerization, where acidic species, which can be impurities or generated in situ, catalyze the reaction kpi.ua. The polymerization results in the formation of a robust polybenzoxazine structure characterized by phenolic, ether, and Mannich bridge linkages nih.gov. The specific pathways can be complex, with studies suggesting that the reaction may initially favor the formation of phenoxy structures, which can later interconvert to more stable phenolic products nih.gov.

Effect of Curing Conditions on Crosslinking Density

The final properties of the polybenzoxazine thermoset are critically dependent on its crosslinking density, which is directly influenced by the curing conditions, namely temperature and time. The multi-stage curing programs, with extended holding times at high temperatures, are designed to drive the polymerization reaction to completion, thereby maximizing the crosslinking density mdpi.compreprints.org. A higher degree of crosslinking results in a more rigid network, which generally enhances the material's thermal stability, glass transition temperature (Tg), and mechanical properties nih.gov. As the crosslinking reaction proceeds, free and dangling polymer chains are consumed to form a fully spanned network arxiv.org. The completeness of the cure and, by extension, the achievement of the maximum possible crosslinking density, is essential for obtaining a high-performance material preprints.org. The structure of the initial monomer also plays a role; for instance, the presence of substituents can affect the reactivity and the ultimate network structure nih.govnih.gov.

Rheological and Thermal Properties of Polybenzoxazines

Polybenzoxazines derived from this compound and its analogs exhibit rheological and thermal properties that make them suitable for advanced manufacturing processes.

Rheological Properties : The viscosity of the benzoxazine monomer as a function of temperature is a critical parameter for processing. For example, the benzoxazine monomer derived from 3,3'-dichloro-4,4'-diaminodiphenylmethane exhibits a wide "technological window" or "processing window." In a temperature range of approximately 115–225 °C, the monomer has a very low viscosity of less than 1 Pa·s mdpi.com. This low viscosity makes it highly suitable for resin transfer molding (RTM) and vacuum infusion processes used in the manufacturing of polymer matrix composites mdpi.com.

Thermal Properties : The resulting polybenzoxazines are characterized by their high thermal stability. Thermogravimetric analysis (TGA) is used to determine the temperatures at which the material begins to degrade. The thermal decomposition of polybenzoxazines is proposed to occur in a stepwise manner, starting with the formation of aromatic compounds and followed by the release of low-molecular-weight compounds before eventual carbonization mdpi.com. The char yield, which is the percentage of material remaining at very high temperatures (e.g., 800 °C), is an important indicator of thermal stability and fire resistance mdpi.comresearchgate.net.

Below is a table comparing the thermal properties of a polybenzoxazine based on a chlorinated diamine (polyP-q) with one based on a standard diamine (polyP-d).

| Property | polyP-q (from 3,3'-dichloro-4,4'-DDM) | polyP-d (from 4,4'-DDM) |

| Temperature of 5% Mass Loss (°C) | 325 | 360 |

| Temperature of 10% Mass Loss (°C) | 360 | 385 |

| Char Yield at 800 °C (N₂ atmosphere) | 57% | 46% |

| Data sourced from Petrakova et al. mdpi.com |

Enhancement of Fire-Resistant Properties in Polybenzoxazines

Polybenzoxazines are known for their inherent fire-resistant properties, which are largely attributed to their tendency to form a high amount of thermally stable char when exposed to a flame mdpi.comresearchgate.net. This char layer acts as an insulating barrier, protecting the underlying material from the heat source and limiting the release of flammable volatiles into the gas phase, thus impeding the combustion cycle researchgate.net. The molecular design flexibility of benzoxazines allows for further enhancement of these fire-retardant characteristics through chemical modification of the monomer structure mdpi.com.

Impact of Chlorine Substitution (e.g., 3,3'-dichloro-4,4'-diaminodiphenylmethane)

A key strategy for improving the fire resistance of polybenzoxazines is the incorporation of halogen atoms, such as chlorine, into the polymer backbone mdpi.com. The synthesis of benzoxazine monomers from 3,3'-dichloro-4,4'-diaminodiphenylmethane is a direct application of this approach. It is believed that the addition of chlorine atoms to the monomer structure enhances the fire and heat resistance of the final cured material mdpi.com.

Comparative studies have demonstrated the effectiveness of this strategy. While chlorine-containing polybenzoxazines may require more severe conditions for polymerization, they exhibit significantly better fire resistance mdpi.comresearchgate.netnih.gov. In vertical flammability tests (UL-94), the polybenzoxazine derived from 3,3'-dichloro-4,4'-diaminodiphenylmethane achieved a V-0 rating, the highest classification for flame retardancy, whereas a comparable non-chlorinated version did not mdpi.com. Furthermore, the chlorinated polymer produced a substantially higher char yield (57% vs. 46% at 800 °C) mdpi.com. Analysis of the char residue via FTIR spectroscopy revealed the presence of C–Cl bonds, suggesting that the chlorine acts primarily in the condensed phase by promoting the formation of a dense, insulating char layer that inhibits combustion mdpi.com.

Char Yield Analysis and UL-94 Flammability Ratings

The incorporation of this compound (DDM) and its derivatives into polymer matrices, particularly epoxy resins, has been shown to significantly influence their thermal stability and flame retardant properties. This is often evaluated through char yield analysis and standardized flammability tests like the UL-94 vertical burn test.

A key indicator of flame retardancy is the char yield, which is the percentage of material that remains as a carbonaceous residue after thermal decomposition at elevated temperatures. A higher char yield suggests that more material is retained in the solid phase, reducing the release of flammable volatile compounds that can fuel a fire. In epoxy resins, the introduction of DDM-modified flame retardants can substantially increase the char yield. For instance, modifying ammonium (B1175870) polyphosphate (APP) with DDM to create a novel flame retardant (DDP) has been shown to enhance the char-forming ability of epoxy resins. At 800 °C, neat epoxy resin may have a char yield of around 21.3%, but with the addition of DDP, this value increases, indicating a more stable char layer is formed. mdpi.com This char layer acts as an insulating barrier, hindering heat transfer and limiting the production of flammable gases. mdpi.com

The effectiveness of flame retardants is also assessed using the UL-94 standard, which classifies materials based on their burning behavior after being exposed to a flame. specialchem.comprotolabs.comsybridge.com Ratings such as V-0, V-1, and V-2 are assigned based on factors like burning time, dripping, and whether the drips ignite a cotton ball placed below the sample. sybridge.com Epoxy blends containing 15 wt% of DDM-modified ammonium polyphosphate (DDP) have been reported to achieve a UL-94 V-0 rating, the highest classification for this test, indicating that burning stops within 10 seconds on a vertical specimen and no flaming drips are produced. mdpi.comsybridge.com This superior flame retardancy is attributed to the synergistic effect between the phosphorus-containing flame retardant and the nitrogen-containing DDM, which promotes the formation of a stable and dense char layer. mdpi.com

The table below summarizes the flammability characteristics of an epoxy resin (EP) and its blend with DDM-modified ammonium polyphosphate (DDP).

| Material | Limiting Oxygen Index (LOI), % | UL-94 Rating | Char Yield at 800 °C, % |

| Neat EP | - | - | 21.3 |

| EP / 15 wt% DDP | 37.1 | V-0 | Increased |

Data compiled from a study on DDM modified ammonium polyphosphate in epoxy resins. mdpi.com

Development of Other High-Performance Materials

Polyimides and Poly(amide-imide)s

This compound serves as a valuable monomer in the synthesis of high-performance polymers like polyimides and poly(amide-imide)s due to the properties it imparts to the final material.

The synthesis of polyimides from this compound typically involves a two-step polycondensation reaction. The first step is the reaction of the diamine with an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. mdpi.com The second step involves the cyclodehydration of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment at high temperatures or by chemical methods using dehydrating agents like acetic anhydride (B1165640) and a catalyst such as pyridine. mdpi.com

A significant challenge with aromatic polyimides is their often poor solubility, which complicates their processing. titech.ac.jpresearchgate.net To overcome this, various strategies have been developed, including the introduction of flexible ether linkages, bulky side groups, or fluorine atoms into the polymer backbone. titech.ac.jpresearchgate.net While not always directly involving 3,3'-DDM, these principles are applicable. For instance, the use of dianhydrides with flexible structures can improve the solubility of the resulting polyimides. Similarly, the incorporation of monomers with non-coplanar or kinked geometries can disrupt chain packing and enhance solubility. The meta-linkages in this compound, as opposed to the para-linkages in its isomer 4,4'-Diaminodiphenylmethane, contribute to a less linear and more flexible polymer chain, which can improve solubility.

The structure of the diamine monomer has a profound impact on the properties of the resulting polyimide. The flexibility of the polymer chain, which is influenced by the diamine structure, is a key factor determining properties like the glass transition temperature (Tg) and solubility. researchgate.net

The glass transition temperature (Tg) is a critical property of polyimides, as it defines the upper-temperature limit for their application. The Tg is influenced by the rigidity of the polymer backbone and the intermolecular forces between polymer chains. researchgate.net Diamines with more rigid structures and stronger intermolecular interactions will generally lead to polyimides with higher Tg values. Conversely, the introduction of flexible linkages, such as the methylene (B1212753) group in this compound, can lower the Tg compared to polyimides made from more rigid diamines. The meta-catenation of the aromatic rings in 3,3'-DDM also contributes to increased chain flexibility, which in turn affects the Tg.

Solubility is another critical property that is directly related to the diamine structure. researchgate.net Aromatic polyimides are often insoluble in common organic solvents due to their rigid backbones and strong intermolecular forces. titech.ac.jp The use of diamines with flexible structures, bulky substituents, or non-linear geometries can disrupt the packing of the polymer chains, reduce intermolecular interactions, and thereby improve solubility. titech.ac.jpresearchgate.net The bent structure of this compound, in contrast to the linear structure of 4,4'-Diaminodiphenylmethane, can lead to polyimides with enhanced solubility.

The following table illustrates the general relationship between diamine structure and polyimide properties.

| Diamine Structural Feature | Effect on Glass Transition Temperature (Tg) | Effect on Solubility |

| Rigidity of the backbone | Increases | Decreases |

| Flexibility of the backbone | Decreases | Increases |

| Bulky side groups | May decrease or increase depending on the group | Increases |

| Intermolecular hydrogen bonding | Increases | Decreases |

This table presents general trends in structure-property relationships for polyimides. researchgate.netnih.gov

Advanced Composites and Binders

This compound and its isomers are widely used as curing agents for epoxy resins, which are a key component of many advanced composite materials. These composites are utilized in industries such as aerospace, automotive, and electronics due to their high strength-to-weight ratio and excellent thermal and chemical resistance. When used as a curing agent, the diamine reacts with the epoxy groups of the resin to form a highly cross-linked, three-dimensional network. The structure of the diamine influences the cross-link density and the properties of the cured resin. The use of DDM can lead to composites with high glass transition temperatures and good mechanical properties. mdpi.com

Binders, or tackifiers, are essential in the manufacturing of composite materials, particularly in processes like liquid composite molding (LCM). They are used to hold the layers of reinforcing fibers in place before and during the resin infusion process. Epoxy-based binders are common, and the choice of curing agent, such as a diaminodiphenylmethane, is critical to ensure compatibility with the matrix resin and to achieve the desired properties in the final composite part. The binder should provide sufficient adhesion to stabilize the preform without negatively impacting the resin flow or the mechanical properties of the final composite. nih.gov

Applications in Dyes and Pigments

Diarylmethane compounds, the structural class to which this compound belongs, are precursors in the synthesis of certain dyes and pigments. researchgate.net The chromophoric group of these dyes is based on the diphenylmethane (B89790) structure. While this compound itself is not a dye, it can be chemically modified to produce colored compounds. The amino groups on the aromatic rings are auxochromes, which are functional groups that can intensify the color of a chromophore. The synthesis of such dyes often involves reactions that lead to the formation of a more extended conjugated system, which is responsible for the absorption of light in the visible region. uclan.ac.uk

Furthermore, organic dyes can be adsorbed onto inorganic substrates like clay minerals to create novel nano-pigments. These hybrid materials combine the properties of both the organic dye and the inorganic host and can be used as colorants in polymer matrices. mdpi.com While specific examples using this compound are not prevalent in the readily available literature, the general chemical principles suggest its potential utility in this area. mdpi.comresearchgate.net

Pharmaceutical Precursors and Bioactive Molecules

While this compound (3,3'-DDM) is not widely recognized as a direct precursor in the synthesis of established pharmaceutical drugs, its versatile chemical nature makes it a valuable scaffold for the development of novel bioactive molecules. Researchers have utilized the reactive amine groups of 3,3'-DDM to synthesize various derivatives, including Schiff bases, azo compounds, and metal complexes, which have demonstrated a range of biological activities. These investigations highlight the potential of 3,3'-DDM as a foundational structure in medicinal chemistry for the discovery of new therapeutic agents.

The primary routes to imbue 3,3'-DDM with biological activity involve its condensation with aldehydes or ketones to form Schiff bases, diazotization to produce azo dyes, and the chelation of its derivatives with metal ions. These modifications significantly alter the electronic and steric properties of the parent molecule, leading to compounds with potential antimicrobial, antifungal, and antioxidant properties.

Schiff bases derived from this compound are synthesized by the condensation reaction of its primary amine groups with various aldehydes and ketones. The resulting imine (C=N) linkage is crucial for their biological activity. These compounds have been evaluated for their potential as antimicrobial and antifungal agents. The biological efficacy of these Schiff bases is often influenced by the nature of the substituents on the aldehyde or ketone precursors.

Interactive Data Table: Biological Activities of Schiff Bases Derived from this compound

| Derivative Class | Synthesis Method | Investigated Activity | Key Findings |

| Schiff Bases | Condensation of 3,3'-DDM with substituted aldehydes/ketones | Antimicrobial, Antifungal | Activity is dependent on the specific aldehyde/ketone used. Some derivatives show moderate to good inhibition against certain bacterial and fungal strains. semanticscholar.organjs.edu.iqnih.govresearchgate.net |

| Metal Complexes of Schiff Bases | Chelation of Schiff bases with metal ions (e.g., Cu(II), Ni(II), Zn(II)) | Enhanced Antimicrobial, Antifungal | Metal complexes often exhibit greater biological activity compared to the parent Schiff base ligands. uodiyala.edu.iqnih.govmdpi.comresearchgate.net |

Detailed research findings indicate that the formation of metal complexes with Schiff bases derived from 3,3'-DDM can lead to a significant enhancement of their biological properties. This is often attributed to the chelation effect, where the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

Azo compounds are characterized by the presence of a diazene (B1210634) functional group (–N=N–). Azo dyes derived from this compound can be synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound, such as a phenol or naphthol. These colorful compounds have been investigated for their potential as antimicrobial agents. The position and nature of substituents on the coupling partner can modulate the antimicrobial spectrum and efficacy of the resulting azo dye.

Interactive Data Table: Antimicrobial Activity of Azo Compounds Derived from this compound

| Derivative Class | Synthesis Method | Target Organisms | Key Findings |

| Azo Dyes | Diazotization of 3,3'-DDM and coupling with aromatic compounds | Bacteria (Gram-positive and Gram-negative), Fungi | Certain azo derivatives have shown inhibitory activity against a range of microorganisms. semanticscholar.orgresearchgate.netsemanticscholar.orgnih.govnih.gov |

Research has demonstrated that some azo compounds synthesized from 3,3'-DDM exhibit a broad spectrum of antimicrobial activity. For instance, specific derivatives have shown notable inhibition against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as certain fungal species. researchgate.net

While not direct pharmaceutical precursors in the traditional sense, polymers derived from this compound, such as polyamides and polyimides, are being explored for various biomedical applications. Their favorable mechanical properties, thermal stability, and biocompatibility make them candidates for use in medical devices and as biomaterials. The specific properties of these polymers can be tailored by reacting 3,3'-DDM with different diacid chlorides or dianhydrides.

Interactive Data Table: Biomedical Potential of Polymers from this compound

| Polymer Class | Monomers | Potential Biomedical Application | Relevant Properties |

| Polyamides | 3,3'-DDM and various diacid chlorides | Biomaterials for medical devices, drug delivery systems. nih.govresearchgate.netmdpi.com | Good mechanical strength, flexibility, biocompatibility. researchgate.netuva.es |

| Polyimides | 3,3'-DDM and various dianhydrides | Components of implantable electronics, biocompatible coatings. semanticscholar.orgdtic.milresearchgate.netrsc.org | High thermal stability, good electronic properties, biocompatibility. semanticscholar.org |

The development of these polymers for biomedical uses is an active area of research, with a focus on creating materials that are both functional and safe for use within the human body.

Toxicological Mechanisms and Health Effects of 3,3 Diaminodiphenylmethane

Cellular and Molecular Mechanisms of Toxicity

The toxicity of 3,3'-MDA at the cellular level is driven by its metabolic conversion into reactive intermediates. These metabolites can initiate a cascade of damaging events, including oxidative stress, genotoxicity, and disruption of cellular structures.

While direct studies detailing oxidative stress induction specifically by 3,3'-Diaminodiphenylmethane are limited, the metabolic pathways of aromatic amines are well-understood to be a source of reactive oxygen species (ROS). The metabolism of these compounds can involve enzymatic oxidation, leading to the formation of intermediates that can participate in redox cycling. This process can generate superoxide (B77818) anions and other ROS, leading to an imbalance in the cellular redox state and subsequent oxidative stress. This resulting stress can damage cellular components, including lipids, proteins, and DNA.

The genotoxic potential of methylenedianilines is a significant concern. The isomer 4,4'-methylenedianiline (B154101) is recognized as a genotoxic compound. mst.dk For this compound specifically, safety classifications indicate a suspicion of carcinogenicity. sigmaaldrich.comsigmaaldrich.com The hazard classification "Carc. 2" (Suspected of causing cancer) for 3,3'-MDA suggests that it may induce cancer, an outcome often preceded by DNA damage. sigmaaldrich.comsigmaaldrich.com The genotoxicity of aromatic amines typically stems from the metabolic formation of reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations and chromosomal aberrations if not repaired, initiating the process of carcinogenesis.

Hazard Classification for 3,3'-Methylenedianiline

| Hazard Class | Code | Description | Source |

| Carcinogenicity | Carc. 2 | Suspected of causing cancer | sigmaaldrich.comsigmaaldrich.com |

| Acute Toxicity (Oral) | Acute Tox. 4 | Harmful if swallowed | sigmaaldrich.comsigmaaldrich.com |

| Acute Toxicity (Dermal) | Acute Tox. 4 | Harmful in contact with skin | sigmaaldrich.comsigmaaldrich.com |

| Acute Toxicity (Inhalation) | Acute Tox. 4 | Harmful if inhaled | sigmaaldrich.comsigmaaldrich.com |

| Eye Irritation | Eye Irrit. 2 | Causes serious eye irritation | sigmaaldrich.comsigmaaldrich.com |

| Skin Irritation | Skin Irrit. 2 | Causes skin irritation | sigmaaldrich.comsigmaaldrich.com |

| Specific Target Organ Toxicity | STOT SE 3 | May cause respiratory irritation | sigmaaldrich.comsigmaaldrich.com |

A key mechanism in the toxicity of aromatic amines is their metabolic activation into electrophilic intermediates that can bind covalently to cellular nucleophiles, such as DNA, RNA, and proteins. This process, known as bioactivation, is generally considered a prerequisite for their toxic and carcinogenic effects. For related compounds like 4,4'-Methylene-bis(2-chloroaniline) (MOCA), the formation of macromolecular adducts has been demonstrated. cerij.or.jp The presumed pathway for 3,3'-MDA involves the N-oxidation of the amino groups by cytochrome P450 enzymes to form N-hydroxylamine metabolites. These can be further activated, for instance by esterification, to yield highly reactive nitrenium ions. These electrophilic species readily attack nucleophilic sites on cellular macromolecules, forming stable adducts. The formation of these adducts can impair the normal function of proteins and lead to mutations if the adducts are formed on DNA.

Diaminodiphenylmethane (DAPM) is recognized as a cholangiodestructive toxicant, with a direct and damaging effect on the epithelial cells lining the bile ducts. nih.gov Research has shown that DAPM impairs the integrity of tight junctions in the hepatobiliary system. nih.gov In in-vitro studies using biliary epithelial cell (BEC) monolayers, exposure to bile from DAPM-treated rats resulted in a significant decrease in transepithelial resistance (TER) by approximately 35% and a reduction in the charge selectivity of the tight junctions. nih.gov This indicates a direct impairment of the paracellular barrier function of the biliary epithelium. nih.gov In-vivo studies support this, showing that increases in biliary phosphate (B84403) and glucose occur prior to overt BEC injury, suggesting that increased paracellular permeability is an early event in DAPM-induced cholangiotoxicity. nih.gov This breach of the barrier allows for the leakage of bile constituents and disrupts the normal physiological function of the biliary system.

Organ-Specific Toxicity and Pathological Manifestations

The liver is the primary target organ for methylenedianiline toxicity, with effects ranging from acute cellular necrosis to the development of tumors.

Exposure to methylenedianiline is strongly associated with hepatotoxicity. The 4,4'- isomer, in particular, has been shown to cause a range of liver injuries in animal studies, including cholestasis, bile duct necrosis, and periportal hepatocellular necrosis. nih.gov Early changes can be identified as bile ductular necrosis just hours after exposure. nih.gov Chronic exposure in animal models has led to liver degeneration, fatty metamorphosis, focal cellular changes, and portal fibrosis. nih.gov

Regarding carcinogenicity, studies of the 4,4'- isomer have linked it to liver tumors in animals. nih.gov Furthermore, a follow-up study of a human population accidentally exposed to flour contaminated with 4,4'-MDA noted a case of biliary duct carcinoma, a very rare type of cancer. nih.gov For this compound, while specific long-term animal carcinogenicity studies are less common, it is classified as a substance suspected of causing cancer (Carcinogenicity Category 2), indicating its potential to induce tumors. sigmaaldrich.comsigmaaldrich.com

Summary of Hepatic Effects of 4,4'-Methylenedianiline in Animal Studies

| Species | Effect | Study Details | Source |

| Rat | Cholestasis, biliary epithelial injury, bile duct necrosis, periportal hepatocellular necrosis | Acute gavage administration | nih.gov |

| Rat | Liver dilation, fatty metamorphosis, focal cellular change | Chronic drinking water study (103 weeks) | nih.gov |

| Mouse | Liver degeneration | Chronic drinking water study (103 weeks) | nih.gov |

| Dog | Hepatic cell necrosis, fatty infiltration, portal fibrosis | Chronic oral administration (54-84 months) | nih.gov |

Thyroid Toxicity: Thyroid Tumors

While extensive research on the thyroid toxicity of this compound (3,3'-DDM) is not available in the reviewed literature, studies on its isomer, 4,4'-Diaminodiphenylmethane (4,4'-DDM), provide insight into the potential effects on the thyroid gland. In animal studies, 4,4'-DDM has been shown to promote the development of thyroid tumors. nih.gov Specifically, in rats pre-treated with a known carcinogen, N-bis(2-hydroxypropyl)nitrosamine, subsequent administration of 4,4'-DDM significantly increased the incidence of thyroid tumors. nih.gov In these studies, rats given 4,4'-DDM alone did not develop thyroid tumors within the 20-week observation period. nih.gov However, treatment with 4,4'-DDM alone did cause a slight, though not statistically significant, decrease in serum concentrations of thyroxine and triiodothyronine. nih.gov The U.S. Environmental Protection Agency (EPA) has also noted that chronic exposure to the dihydrochloride (B599025) salt of MDA (isomer not specified) in drinking water led to a statistically significant increase in thyroid tumors in rats and mice. epa.gov

It is important to note that while 3,3'-DDM is an isomer of 4,4'-DDM, direct evidence of its thyroid toxicity and potential to cause thyroid tumors is lacking in the available scientific literature. The toxicological profiles of isomers can differ significantly.

Potential for Bladder Cancer and Other Malignancies

The carcinogenic potential of this compound is an area of concern, with hazard classifications listing it as a suspected carcinogen (H351). sigmaaldrich.com However, specific studies definitively linking 3,3'-DDM to bladder cancer or other malignancies in humans or animals are limited.

For context, other aromatic amines have been more strongly linked to bladder cancer. For instance, 3,3'-Dimethoxybenzidine has been shown to cause bladder cancer in animals. nj.gov While this does not directly implicate 3,3'-DDM, it highlights a known hazard for this class of chemicals. The toxicological profile for methylenedianiline notes that while the 4,4'- isomer is the most common, 3,3'-methylenedianiline is produced on a small scale as a research chemical. cdc.govnih.gov

Metabolic Pathways and Detoxification

The metabolism of aromatic amines like this compound is a critical factor in determining their toxicity. The process involves a balance between metabolic activation, which can lead to the formation of harmful reactive intermediates, and detoxification pathways that facilitate their safe elimination from the body.

N-Oxidation and Formation of Reactive Intermediates

A key step in the metabolic activation of aromatic amines is N-oxidation, which is primarily carried out by cytochrome P450 enzymes in the liver. nih.gov This process can lead to the formation of N-hydroxyarylamine metabolites, which are often unstable and can be further converted into highly reactive arylnitrenium ions. nih.gov These reactive intermediates are capable of binding to cellular macromolecules like DNA, which can lead to mutations and potentially initiate cancer. nih.gov

The N-oxidation process can also lead to the formation of prooxidant N-cation radicals, which contribute to oxidative stress within the cell. nih.gov This can result in cellular damage, including depletion of protective molecules like glutathione (B108866) (GSH) and damage to mitochondria, further contributing to the compound's toxicity. nih.gov

N-Acetylation as a Detoxification Route

N-acetylation is a significant detoxification pathway for aromatic amines. nih.gov This process, catalyzed by N-acetyltransferase (NAT) enzymes, involves the addition of an acetyl group to the amine, which generally renders the compound less toxic and more water-soluble, facilitating its excretion. nih.gov The efficiency of this detoxification route can vary among individuals due to genetic polymorphisms in the NAT enzymes.

Glucuronoconjugation and Sulfoconjugation of Metabolites

Following N-oxidation, the resulting metabolites can undergo further conjugation reactions, such as glucuronidation and sulfoconjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid molecule to the metabolite. nih.gov This process significantly increases the water solubility of the compound, making it easier to excrete. Studies on other aromatic amines have shown that N-hydroxy metabolites can form N-glucuronide conjugates, which can be a transport form of the carcinogen. nih.gov Sulfoconjugation is another important pathway where a sulfonate group is added, also increasing water solubility and aiding in elimination.

Excretion Pathways (Feces, Urine, Bile)

The water-soluble metabolites of this compound, formed through acetylation, glucuronidation, and sulfoconjugation, are primarily eliminated from the body through the urine and feces. nih.govnih.gov Metabolites can be excreted into the bile and then eliminated via the feces, or they can be directly filtered by the kidneys and excreted in the urine. nih.gov The presence of metabolites of methylenedianiline has been detected in the urine of exposed workers, indicating this is a key excretion route. nih.gov

Research Findings on Diaminodiphenylmethane Isomers and Related Compounds

| Compound/Isomer | Finding | Research Focus |

| 4,4'-Diaminodiphenylmethane | Promoted the development of thyroid tumors in rats pre-treated with a carcinogen. nih.gov | Thyroid Carcinogenesis |

| 4,4'-Diaminodiphenylmethane | No definitive increased risk of bladder cancer was detected in a cohort of exposed workers. nih.gov | Human Carcinogenicity |

| This compound | Classified as a suspected carcinogen (H351). sigmaaldrich.com | Hazard Classification |

| 3,3'-Dimethoxybenzidine | Shown to cause bladder cancer in animals. nj.gov | Animal Carcinogenicity |

Metabolic Pathways of Aromatic Amines

| Pathway | Role | Key Enzymes | Outcome |

| N-Oxidation | Metabolic Activation | Cytochrome P450 | Formation of reactive N-hydroxyarylamine and arylnitrenium ions. nih.govnih.gov |

| N-Acetylation | Detoxification | N-acetyltransferases (NATs) | Increased water solubility and excretion. nih.gov |

| Glucuronidation | Detoxification | UDP-glucuronosyltransferases (UGTs) | Formation of water-soluble glucuronide conjugates for excretion. nih.gov |

| Sulfoconjugation | Detoxification | Sulfotransferases (SULTs) | Formation of water-soluble sulfate (B86663) conjugates for excretion. |

Environmental Fate, Transport, and Ecotoxicology of 3,3 Diaminodiphenylmethane

Environmental Release and Distribution

The release of 3,3'-Diaminodiphenylmethane into the environment can occur from various industrial and waste-related sources.

This compound is primarily utilized as a monomer in the synthesis of specific polymer materials, such as polyimides. Its industrial production, which involves the reaction of aniline (B41778) with formaldehyde (B43269), and its subsequent use are potential sources of its release into the environment. wikipedia.org Releases can occur to both air and water during these manufacturing processes. cdc.gov While specific emission data for the 3,3'-isomer are scarce, information on the more common 4,4'-isomer, used to produce 4,4'-methylenediphenyl diisocyanate (MDI), suggests that emission losses are generally low. For instance, MDI emission losses are often less than 1 gram per ton of MDI used. tandfonline.comresearchgate.net

A significant potential source of diaminodiphenylmethane in the environment is the hydrolysis of the corresponding diisocyanate. americanchemistry.com Wastewater containing 3,3'-methylene diphenyl diisocyanate (the isocyanate corresponding to this compound) can lead to the formation of this compound upon hydrolysis. cdc.gov The reaction of isocyanate groups with water forms a transient amino-isocyanate intermediate, which then converts to the diamine. tandfonline.comresearchgate.net Studies on the 4,4'-isomer have confirmed that its hydrolysis in water can lead to the formation of 4,4'-methylenedianiline (B154101), indicating that wastewater from isocyanate production and use is a probable release pathway. researchgate.nettandfonline.com The process involves the reaction of the isocyanate's NCO groups with water, which can ultimately yield the corresponding amine. inchem.orgresearchgate.net

This compound may be found in the soil and water of hazardous waste sites. nih.gov The disposal of industrial wastes containing either the diamine itself or products like 3,3'-methylene diphenyl diisocyanate can lead to its presence at these locations. cdc.gov Furthermore, accidental spills that occur during the transportation or storage of the chemical represent another direct route of release into the soil and water. cdc.gov Although monitoring data specifically for the 3,3'-isomer is limited, the general principles of hazardous material contamination apply. dtic.milct.gov The management of such contaminated sites and materials is a complex issue, often involving significant costs and efforts to prevent environmental pollution. google.comiaea.orgdartmouth.edu

Once released into the atmosphere, this compound, similar to other aromatic amines, is subject to removal processes. acs.orgacs.org It is expected to exist primarily in particulate form and will be removed from the atmosphere through dry deposition and scavenging by precipitation such as rain and snow. cdc.gov A small fraction may exist in the vapor phase, which is anticipated to be rapidly transformed by reacting with hydroxyl radicals. For the related 4,4'-isomer, the estimated atmospheric half-life of its vapor phase is a mere 1.6 hours. cdc.gov The primary degradation pathway for aromatic diisocyanates like MDI in the atmosphere is oxidation by OH radicals, with an estimated half-life of about one day. tandfonline.comresearchgate.net Heterogeneous reactions on the surface of mineral particles can also play a role in the atmospheric fate of amines. copernicus.org

Biodegradation and Persistence in Environmental Compartments

The persistence of this compound in the environment is largely determined by its susceptibility to biodegradation.